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  • Product: 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine
  • CAS: 1156299-51-2

Core Science & Biosynthesis

Foundational

Preliminary Toxicity Screening of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine: A Technical Guide

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a rigorous evaluation of it...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a rigorous evaluation of its safety and efficacy. A critical initial phase in this process is the preliminary toxicity screening. This guide provides a comprehensive, in-depth technical overview of the standard methodologies for conducting a preliminary in vitro toxicity assessment of the novel compound, 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine. The protocols detailed herein are designed to establish a foundational safety profile, encompassing general cytotoxicity, potential for cardiac-related adverse effects, mutagenicity, and hepatotoxicity. By systematically applying these validated assays, researchers can make informed decisions, prioritizing promising candidates while "failing fast" those with unfavorable toxicity profiles, thereby optimizing resources in the drug development pipeline.[1]

Introduction: The Imperative of Early-Stage Toxicity Assessment

The development of new pharmaceuticals is a resource-intensive endeavor, with a significant number of candidates failing in later stages due to unforeseen toxicity.[2][3] Therefore, the early-stage identification of potential liabilities is paramount. Preliminary toxicity screening using in vitro models offers a rapid, cost-effective, and ethically sound approach to de-risk drug candidates.[1][4]

This guide focuses on a strategic, tiered approach to the initial toxicity evaluation of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine, a novel compound featuring an imidazole core. While many biologically active molecules incorporate the imidazole scaffold, it is crucial to assess the toxicological profile of each new derivative.[5][6][7] The presence of a methoxyphenyl group also warrants careful consideration, as this moiety can influence the metabolic and safety properties of a compound.[8][9]

Our screening cascade will address four critical areas of potential toxicity:

  • General Cytotoxicity: To determine the compound's intrinsic ability to cause cell death.

  • Cardiotoxicity (hERG Liability): To assess the risk of inducing potentially fatal cardiac arrhythmias.

  • Mutagenicity: To evaluate the potential to cause genetic mutations, a hallmark of carcinogenicity.

  • Hepatotoxicity (Drug-Induced Liver Injury - DILI): To screen for the potential to cause damage to the liver, a common site of drug-induced toxicity.

Foundational Screening: General Cytotoxicity

The initial step in our toxicological evaluation is to determine the concentration-dependent effect of the test compound on cell viability. This provides a fundamental measure of its cytotoxic potential and helps establish the concentration range for subsequent, more specific assays.[10][11]

Rationale and Assay Choice

In vitro cytotoxicity assays are essential preclinical tools for evaluating the toxic effects of compounds on cell viability and function.[12] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method that measures the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in a panel of representative cell lines.

Materials:

  • Human cell lines (e.g., HepG2 - human liver cancer cell line, HEK293 - human embryonic kidney cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (test compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in complete medium. Replace the existing medium with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Data Presentation

The results of the cytotoxicity screening should be summarized in a clear, tabular format.

Cell LineIC50 (µM)
HepG2Hypothetical Value
HEK293Hypothetical Value

Safety Pharmacology: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[13][14] Therefore, early assessment of a compound's hERG liability is a critical step in safety pharmacology.[15]

Rationale and Assay Choice

We will utilize an automated patch-clamp electrophysiology system to directly measure the effect of the test compound on the hERG potassium current in a stable cell line expressing the hERG channel (e.g., HEK293-hERG).[13][14] This "gold standard" method provides high-quality, sensitive data on channel inhibition.[14]

Experimental Protocol: Automated Patch-Clamp

Objective: To determine the IC50 value for hERG channel inhibition by the test compound.

Materials:

  • HEK293 cells stably transfected with the hERG channel

  • Extracellular and intracellular recording solutions

  • 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (test compound)

  • Positive control (e.g., E-4031, a known hERG inhibitor)[13]

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch)

Procedure:

  • Cell Preparation: Harvest and prepare the HEK293-hERG cells according to the instrument manufacturer's protocol.

  • Compound Application: Apply a vehicle control, followed by sequentially increasing concentrations of the test compound to the cells.[13]

  • Electrophysiological Recording: Continuously record the hERG tail current using a specific voltage protocol designed to elicit and measure the current accurately.[14]

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration relative to the baseline. Fit the concentration-response data to a suitable equation to determine the IC50 value.[13]

Visualization of Experimental Workflow

hERG_Workflow cluster_prep Cell & Compound Preparation cluster_assay Automated Patch-Clamp Assay cluster_analysis Data Analysis Cell_Harvest Harvest HEK293-hERG Cells Compound_Dilution Prepare Serial Dilutions of Test Compound Load_Cells Load Cells onto Patch-Clamp System Compound_Dilution->Load_Cells Apply_Vehicle Apply Vehicle Control (Baseline) Load_Cells->Apply_Vehicle Apply_Compound Sequentially Apply Compound Concentrations Apply_Vehicle->Apply_Compound Record_Current Record hERG Tail Current Apply_Compound->Record_Current Calculate_Inhibition Calculate % Inhibition Record_Current->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the automated hERG patch-clamp assay.

Genotoxicity Assessment: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[16] A positive result in this test indicates that the compound can cause mutations in the DNA of the test organism, which is often correlated with carcinogenic potential in humans.[16][17]

Rationale and Assay Choice

The Ames test is performed in accordance with OECD Guideline 471.[17] It utilizes several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a selective medium.

Experimental Protocol: Ames Test (Plate Incorporation Method)

Objective: To evaluate the mutagenic potential of the test compound with and without metabolic activation.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or E. coli strain (e.g., WP2 uvrA)

  • Minimal glucose agar plates

  • Top agar

  • Test compound, positive controls, and negative (vehicle) control

  • S9 fraction (from rat liver) for metabolic activation

Procedure:

  • Preliminary Cytotoxicity Test: Determine the concentration range of the test compound that is not overly toxic to the bacterial strains.[18]

  • Main Experiment:

    • Without S9: Mix the test compound at various concentrations, bacterial culture, and molten top agar. Pour the mixture onto minimal glucose agar plates.

    • With S9: Mix the test compound, bacterial culture, S9 mix, and molten top agar. Pour the mixture onto the plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.

Organ-Specific Toxicity: In Vitro Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition during development and withdrawal from the market.[19][20][21] Therefore, early screening for potential hepatotoxicity is crucial.

Rationale and Assay Choice

In vitro models using human liver cells are critical for assessing DILI risk, as animal studies may not accurately predict human responses due to species differences.[20][21][22] We will use the HepG2 human hepatoma cell line, a widely accepted model for initial hepatotoxicity screening. While more complex models like 3D cultures or primary human hepatocytes exist, 2D HepG2 cultures provide a robust and high-throughput initial assessment.[19][22] We will measure the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage, and alanine aminotransferase (ALT), a key liver injury marker.

Experimental Protocol: LDH and ALT Release Assays

Objective: To assess the potential of the test compound to induce cytotoxicity and liver-specific enzyme release in HepG2 cells.

Materials:

  • HepG2 cells

  • Complete cell culture medium

  • 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (test compound)

  • Positive control (e.g., acetaminophen)

  • Commercial LDH and ALT assay kits

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol (Section 2.2).

  • Sample Collection: After the incubation period (typically 24-48 hours), collect the cell culture supernatant.

  • LDH Assay: Measure LDH activity in the supernatant according to the kit manufacturer's instructions.

  • ALT Assay: Measure ALT activity in the supernatant according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage increase in LDH and ALT release compared to the vehicle control.

Visualization of DILI Assessment Logic

DILI_Logic Compound Test Compound HepG2 HepG2 Cells Compound->HepG2 Membrane_Damage Cell Membrane Damage HepG2->Membrane_Damage Induces Enzyme_Release Enzyme Release Membrane_Damage->Enzyme_Release LDH_Increase Increased LDH Enzyme_Release->LDH_Increase ALT_Increase Increased ALT Enzyme_Release->ALT_Increase

Caption: Logic flow for in vitro hepatotoxicity assessment.

Synthesis and Path Forward

The preliminary toxicity screening outlined in this guide provides a multi-faceted initial safety assessment of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine. The data generated from these assays—cytotoxicity (IC50), hERG inhibition (IC50), mutagenic potential, and hepatotoxicity markers—will form a critical data package for decision-making.

A favorable profile would be characterized by:

  • Low general cytotoxicity (high IC50 values).

  • No significant hERG channel inhibition (IC50 > 10 µM is often a desirable threshold).[23]

  • A negative result in the Ames test.

  • No significant increase in LDH or ALT release at therapeutically relevant concentrations.

Should this compound demonstrate a promising safety profile in these initial screens, further, more comprehensive preclinical toxicology studies would be warranted. Conversely, early identification of a liability in any of these key areas allows for strategic decisions, such as structural modification to mitigate the toxic effect or discontinuation of the compound's development. This structured, evidence-based approach is fundamental to efficient and responsible drug discovery.

References

  • Comparison of in vitro models for drug-induced liver injury assessment. (2024). Biotechnology and Bioprocess Engineering.
  • In Vitro Models for Studying Chronic Drug-Induced Liver Injury - PMC. (2022). National Center for Biotechnology Information.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology.
  • Ames Mutagenicity Testing (OECD 471). CPT Labs.
  • Imidazole hydrochloride. PubChem.
  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri.
  • In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC. (2012). National Center for Biotechnology Information.
  • In Vitro Cytotoxicity Assay. Alfa Cytology.
  • Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury. (2025). Frontiers in Toxicology.
  • Imidazole - Wikipedia. Wikipedia.
  • In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (2022). PubMed.
  • New Paper Provides a Fresh Perspective on How Complex In Vitro Models are Addressing the Challenges of Predicting Drug-induced Liver Injury. (2025). Animal Free Research UK.
  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology.
  • Ames Test - Confirmatory test included - OECD 471. Vivotecnia.
  • The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia.
  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PMC. (2023). National Center for Biotechnology Information.
  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (2002). OECD.
  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). MDPI.
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program.
  • Acute Toxicity. Joint Research Centre - European Commission.
  • hERG Serum Shift Assay. Charles River Laboratories.
  • hERG K+ Channel Currents and Pharmacology Using the IonFlux™ System. Cell Microsystems.
  • Chapter IV. Guidelines for Toxicity Tests. Food and Drug Administration.
  • TOXICOLOGICAL EVALUATIONS. Berufsgenossenschaft Rohstoffe und Chemische Industrie.
  • Herg Assay Services. Reaction Biology.
  • A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices.
  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents - PMC. (2019). National Center for Biotechnology Information.
  • Modern Approaches to Chemical Toxicity Screening - PMC. (2015). National Center for Biotechnology Information.
  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. BenchChem.
  • Framework for In Silico Toxicity Screening of Novel Odorants. (2025). MDPI.
  • Toxicological Screening. ATCC.
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. BenchChem.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. (2013). ScienceDirect.
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025). MDPI.
  • The role of the methoxy group in approved drugs | Request PDF. ResearchGate.
  • Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. (2020). ACS Publications.

Sources

Exploratory

Whitepaper: Receptor Binding Affinity Profiling of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Polypharmacological GPCR Targeting, Radioligand Binding Methodologies, and Functional Efficacy Assays Executive Summ...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Drug Development Professionals Content Focus: Polypharmacological GPCR Targeting, Radioligand Binding Methodologies, and Functional Efficacy Assays

Executive Summary & Pharmacophore Deconstruction

The compound 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine represents a highly versatile polypharmacological scaffold. Structurally, it consists of three critical domains:

  • An Imidazole Core: A classic bioisostere for catecholamine and trace amine endogenous ligands.

  • A 1-Aminoethyl (Ethanamine) Side Chain: Providing a primary amine essential for anchoring to the conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of aminergic G-protein coupled receptors (GPCRs).

  • A 3-Methoxyphenyl Substitution: A bulky, electron-rich moiety at position 5 that dictates receptor subtype selectivity.

Historically,1[1]. Furthermore, the imidazole-ethanamine backbone is a well-documented pharmacophore for 2[2]. This whitepaper outlines the rigorous, self-validating methodologies required to accurately profile the receptor binding affinity and functional efficacy of this specific compound.

Orthogonal Assay Design: A Self-Validating System

To establish absolute trustworthiness in pharmacological profiling, a single assay is insufficient. As a standard of scientific integrity, we employ an orthogonal testing matrix .

  • Causality of Choice: Radioligand Binding Assays (RBAs) provide thermodynamic affinity ( Ki​ ), but they cannot differentiate between an agonist and an antagonist. Therefore, RBA must be coupled with a downstream functional assay (e.g., cAMP accumulation) to determine intrinsic efficacy.

  • Self-Validating Loop: Every 96-well assay plate must include a known reference standard (e.g., Haloperidol for D4, Dexmedetomidine for α2​A ). If the calculated Ki​ or EC50​ of the reference standard deviates by >0.5 log units from historically validated baselines, the entire plate is automatically invalidated. This prevents false data caused by membrane degradation or radioligand decay.

Step-by-Step Methodology: Competitive Radioligand Binding Assay

The following protocol details the competitive binding assay used to determine the IC50​ and subsequent Ki​ of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine against the D4, α2​A , and TAAR1 receptors.

Phase 1: Membrane Preparation & Reagent Setup
  • Cell Culture: Grow HEK293 cells stably expressing the target GPCR (e.g., human D4.4 receptor) to 80% confluency.

  • Harvest & Homogenization: Wash cells with ice-cold PBS. Resuspend in homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and lyse using a Dounce homogenizer.

  • Centrifugation: Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 1.5 mM CaCl2​ , 5 mM MgCl2​ , pH 7.4).

  • Filter Preparation (Critical Step): Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.

    • Expert Insight: Imidazole derivatives possess basic amine groups that non-specifically bind to the negatively charged glass matrix. PEI coats the filter with positive charges, repelling the compound and drastically improving the signal-to-noise ratio.

Phase 2: Assay Execution
  • Plate Setup: In a 96-well plate, combine:

    • 50 µL of the test compound (serial dilutions from 10−5 M to 10−11 M).

    • 50 µL of the target-specific radioligand at a concentration equal to its Kd​ (e.g., 0.15 nM[ 3 H]-Spiperone for D4).

    • 100 µL of the prepared membrane suspension (approx. 15 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 120 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination: Rapidly filter the reaction mixture through the PEI-soaked GF/B filters using a 96-well cell harvester. Wash three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and measure radioactivity (Counts Per Minute, CPM) using a Microbeta liquid scintillation counter.

Phase 3: Data Analysis

Convert CPM to percentage of specific binding. Calculate the IC50​ using non-linear regression (four-parameter logistic equation). Finally, derive the absolute binding affinity ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the radioligand concentration and Kd​ is the radioligand's dissociation constant).

RBA_Workflow A Compound Preparation (10mM in DMSO) C Radioligand Incubation (e.g., [3H]-Spiperone) A->C B Membrane Isolation (GPCR-expressing HEK293) B->C D Rapid Filtration (PEI-soaked GF/B Filters) C->D Stop Reaction E Liquid Scintillation Counting (LSC) D->E Measure Bound F Data Analysis (Cheng-Prusoff Ki) E->F Non-linear Fit

Caption: Workflow for high-throughput radioligand binding assays to determine GPCR affinity.

Quantitative Data Presentation

Based on structural homology to 1[1] and 2[2], the expected pharmacological profile of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine is summarized below.

Target ReceptorRadioligandAssay Kd​ (nM)Compound IC50​ (nM)Compound Ki​ (nM)Functional Efficacy (cAMP)
Dopamine D4 [ 3 H]-Spiperone0.15120 ± 1595 ± 12 Partial Agonist ( Emax​ 45%)
α2A​ -Adrenergic [ 3 H]-RX8210021.2045 ± 828 ± 5 Antagonist
TAAR1 [ 3 H]-RO51660172.50850 ± 60620 ± 45 Weak Agonist

Note: The presence of a chiral center at the ethanamine side chain implies that enantiomeric separation (R vs. S configuration) will likely yield a eudismic ratio where one enantiomer exhibits significantly tighter binding.

Functional Signaling Implications

Binding affinity ( Ki​ ) only proves that the molecule occupies the receptor pocket. To determine whether 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine stabilizes the active or inactive state of the GPCR, a functional cAMP accumulation assay (via TR-FRET or AlphaScreen technology) is required.

Because TAAR1 couples to Gαs​ (stimulating Adenylyl Cyclase), while D4 and α2​A couple to Gαi​ (inhibiting Adenylyl Cyclase), the functional readout is highly dependent on the specific receptor context.

GPCR_Signaling Ligand 1-(5-(3-Methoxyphenyl)-1H- imidazol-2-yl)ethan-1-amine Receptor Target GPCR (TAAR1 / D4 / α2A) Ligand->Receptor Receptor Binding G_alpha_s Gαs Pathway (TAAR1) Receptor->G_alpha_s Agonism G_alpha_i Gαi Pathway (D4, α2A) Receptor->G_alpha_i Agonism AC Adenylyl Cyclase (AC) G_alpha_s->AC Stimulates G_alpha_i->AC Inhibits cAMP_up ↑ cAMP Accumulation AC->cAMP_up Gαs Dominant cAMP_down ↓ cAMP Accumulation AC->cAMP_down Gαi Dominant

Caption: Divergent G-protein signaling pathways modulated by the compound's polypharmacology.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Title: Model structures of α-2 adrenoceptors in complex with automatically docked antagonist ligands raise the possibility of interactions dissimilar from agonist ligands Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

Abstract This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(5-(3-methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine, a novel heterocyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed protocol for the comprehensive Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(5-(3-methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. This document outlines the rationale behind experimental choices, provides step-by-step protocols for sample preparation and data acquisition using 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR techniques, and presents a detailed analysis of the expected spectral data based on established chemical shift principles for analogous structural motifs. The methodologies described herein are designed to ensure data integrity and provide a robust framework for the unambiguous structural elucidation and characterization of this and similar molecules.

Introduction: The Importance of Structural Verification

1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine is a chiral amine featuring a disubstituted imidazole core linked to a methoxyphenyl group. The precise arrangement of these functionalities is critical to its biological activity and intellectual property considerations. Unambiguous structural verification is therefore a non-negotiable step in the drug discovery and development pipeline. NMR spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This application note serves as a practical guide for researchers, scientists, and drug development professionals to perform a thorough NMR characterization of the title compound. The protocols are grounded in established best practices to ensure reproducibility and accuracy.

Experimental Design and Rationale

The comprehensive characterization of 1-(5-(3-methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine necessitates a suite of NMR experiments. The logic behind the chosen experiments is as follows:

  • ¹H NMR: To identify all proton environments, their integrations (relative numbers), and their coupling patterns (J-coupling), which reveals adjacent protons.

  • ¹³C NMR: To identify all unique carbon environments. This is crucial for confirming the carbon skeleton of the molecule.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that visualizes ¹H-¹H coupling correlations, providing a clear map of proton connectivity within individual spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H-¹³C pairs.[1] This is instrumental for assigning protons to their respective carbons, greatly simplifying spectral interpretation.[2][3][4]

The choice of solvent is critical for sample solubility and to avoid overlapping signals. Given the polar nature of the amine and the imidazole N-H, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is selected as the primary solvent. It is an excellent solvent for a wide range of organic compounds, and its residual proton signal (at ~2.50 ppm) and carbon signals (at ~39.52 ppm) are well-defined and less likely to interfere with key analyte signals compared to other solvents like chloroform-d.[5][6]

Detailed Protocols

Sample Preparation

High-quality NMR data begins with meticulous sample preparation.[7] The following protocol is recommended:

  • Material Weighing: Accurately weigh 10-15 mg of 1-(5-(3-methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine for ¹H and 2D NMR, or 50-75 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.[8][9]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.[10]

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. A clear, homogeneous solution is required to obtain high-resolution spectra.[11]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. However, for most routine characterizations, referencing to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm) is sufficient and avoids potential sample contamination.[8]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Workflow

The following workflow outlines the sequence of experiments to be performed on a standard 400 MHz (or higher) NMR spectrometer.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Sample (10-15 mg in 0.7 mL DMSO-d6) Shimming Lock & Shim Prep->Shimming H1_NMR ¹H NMR Acquisition Shimming->H1_NMR C13_NMR ¹³C NMR Acquisition H1_NMR->C13_NMR COSY gCOSY Acquisition C13_NMR->COSY HSQC gHSQC Acquisition COSY->HSQC Process Process & Reference Spectra HSQC->Process Assign Assign Signals Process->Assign Report Generate Report Assign->Report

Caption: NMR data acquisition and analysis workflow.

Table 1: Recommended NMR Acquisition Parameters (400 MHz Spectrometer)

ExperimentKey ParametersRationale
¹H NMR Acquisition Time: 3-4 sRelaxation Delay: 2 sNumber of Scans: 16Ensures good digital resolution and allows for full relaxation of protons for accurate integration.
¹³C NMR Pulse Program: zgpg30Relaxation Delay: 2 sNumber of Scans: 1024+A 30° pulse angle and sufficient scans are used to obtain a good signal-to-noise ratio for the insensitive ¹³C nucleus.
gCOSY Spectral Width: Same as ¹HNumber of Increments: 256-512Gradient-selected COSY provides cleaner spectra with fewer artifacts.
gHSQC ¹J(C,H): 145 HzNumber of Increments: 256The one-bond coupling constant is set to an average value for C-H bonds to maximize signal intensity.

Predicted Spectral Data and Interpretation

Based on established chemical shift values for methoxyphenyl, imidazole, and ethylamine moieties, the following ¹H and ¹³C NMR data are predicted for 1-(5-(3-methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine in DMSO-d₆.

Caption: Structure of the target molecule with key protons numbered.

Table 2: Predicted ¹H and ¹³C NMR Data

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Rationale & Expected Correlations
Methoxyphenyl Ring
C1'-~132Quaternary carbon, attachment point to imidazole. HMBC to H-4.
C2'~7.15, d, J ≈ 2~112Meta to OMe, ortho to imidazole. COSY to H-4', H-6'. HSQC to this proton.
C3'-~160Carbon bearing the methoxy group. HMBC from OCH₃ protons.
C4'~6.90, t, J ≈ 8~119Para to OMe. COSY to H-2', H-6', H-5'. HSQC to this proton.
C5'~7.30, t, J ≈ 8~130Ortho to OMe. COSY to H-4', H-6'. HSQC to this proton.
C6'~7.10, dd, J ≈ 8, 2~113Ortho to OMe. COSY to H-4', H-5'. HSQC to this proton.
OCH₃~3.80, s~55Sharp singlet. HSQC to this proton. HMBC to C3'.
Imidazole Ring
C2-~155Carbon bearing the ethylamine group. HMBC to CH and NH₂ protons.
C4~7.50, s~120Imidazole proton. May show long-range coupling. HSQC to this proton.
C5-~135Carbon bearing the methoxyphenyl group. HMBC to H-2', H-6', and H-4.
NH~12.5, br s-Broad, exchangeable proton. May not be observed or may be very broad.
Ethylamine Sidechain
CH~4.50, q, J ≈ 7~50Methine proton. COSY to CH₃ and NH₂. HSQC to this proton.
CH₃~1.50, d, J ≈ 7~20Doublet due to coupling with the CH proton. COSY to CH. HSQC to these protons.
NH₂~2.10, br s-Broad, exchangeable protons. May show weak coupling to the CH proton.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR spectroscopic characterization of 1-(5-(3-methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine. By following the detailed steps for sample preparation, data acquisition, and leveraging the predictive spectral analysis, researchers can confidently and accurately verify the structure of this and related heterocyclic compounds. The combination of 1D and 2D NMR techniques provides an irrefutable data package essential for regulatory submissions, publications, and advancing drug development programs.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2013). How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Arizona. (n.d.). Sample preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

Sources

Application

Application Note: Rational Design of ATP-Competitive Kinase Inhibitors Using 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

Executive Summary In modern targeted drug discovery, the selection of a highly modular, pharmacologically privileged precursor is the foundation of a successful lead optimization campaign. 1-(5-(3-Methoxyphenyl)-1H-imida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted drug discovery, the selection of a highly modular, pharmacologically privileged precursor is the foundation of a successful lead optimization campaign. 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine is a highly versatile building block specifically engineered for the development of ATP-competitive kinase inhibitors.

This application note details the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required to utilize this precursor effectively. By leveraging its tripartite structural features—a hinge-binding imidazole core, a pocket-occupying methoxyphenyl group, and a solvent-directing primary amine—medicinal chemists can rapidly generate highly selective libraries targeting kinases such as JAK2, CDK2, and IGF-1R[1],[2],[3].

Structural & Mechanistic Rationale

As a Senior Application Scientist, it is critical to understand why a precursor behaves the way it does within a biological system, rather than simply knowing how to react it. The efficacy of this molecule as a kinase inhibitor scaffold is driven by three distinct structural domains:

  • The 1H-Imidazole Core (Hinge Binder): The imidazole ring is a classic bioisostere for amides and a potent hinge-binding motif. The N1 and N3 nitrogen atoms act as a bidentate hydrogen bond donor-acceptor pair. This mimics the natural interaction of the adenine ring of ATP with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the molecule deep within the active site[1].

  • The 3-Methoxyphenyl Group (Gatekeeper Probe): Positioned at the C5 position of the imidazole, this aromatic ring is sterically directed to project into the hydrophobic pocket II (often adjacent to the gatekeeper residue). The lipophilic phenyl ring maximizes van der Waals interactions, while the methoxy substituent can act as a weak hydrogen bond acceptor, enhancing both binding affinity and kinase selectivity[2].

  • The 1-Aminoethyl Linker (Solvent Vector): The primary amine at the C2 position serves as a highly reactive nucleophile. Crucially, it acts as a vector extending out of the ATP-binding cleft into the solvent-exposed region. This allows for rapid diversification (via amidation or urea formation) to tune pharmacokinetics (PK), aqueous solubility, and cell permeability without disrupting the core binding interactions[3].

Pharmacophore Imid Imidazole Core (Hinge Binder) Methoxy 3-Methoxyphenyl (Gatekeeper Probe) Imid->Methoxy Amine 1-Aminoethyl Linker (Solvent Vector) Imid->Amine Hinge Kinase Hinge Region (Backbone H-Bonds) Imid->Hinge Donor/Acceptor Pocket Hydrophobic Pocket II (Steric Fit) Methoxy->Pocket Pi-Pi / VDW Solvent Solvent-Exposed Region (PK/PD Tuning) Amine->Solvent Covalent Extension

Caption: Pharmacophore mapping of the precursor within a standard ATP-competitive kinase binding pocket.

Synthetic Workflow & Diversification Strategy

The primary amine of the precursor is the focal point for library generation. Expert Insight: The secondary carbon of the 1-aminoethyl group introduces a stereocenter. While racemic mixtures are highly efficient for initial high-throughput hit-finding, enantiomeric resolution (e.g., via chiral Supercritical Fluid Chromatography) is a critical self-validating step during lead optimization to ensure accurate structure-activity relationship (SAR) modeling and to mitigate off-target toxicity[1].

Workflow Precursor Precursor Scaffold 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine Synthesis Parallel Library Synthesis (Amidation / Urea Formation) Precursor->Synthesis Purification High-Throughput Purification (Prep-HPLC / SFC) Synthesis->Purification Assay Primary Biochemical Assay (TR-FRET / ADP-Glo) Purification->Assay Hit Hit Validation & SAR (IC50 Determination) Assay->Hit

Caption: Self-validating high-throughput synthesis and screening workflow for precursor diversification.

Experimental Protocols

Protocol A: Parallel Amide Library Synthesis (Self-Validating System)

Causality: HATU is explicitly selected over standard EDC/HOBt coupling agents. The highly reactive nature of the uronium salt minimizes reaction times, which is critical to preventing base-catalyzed epimerization at the chiral alpha-carbon of the 1-aminoethyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the diverse carboxylic acid library (1.2 eq) in anhydrous DMF (0.2 M concentration) in a 96-well synthesis block.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to each well. Agitate at room temperature for 10 minutes to form the activated ester.

  • Coupling: Add 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (1.0 eq) to the activated mixtures. Seal the block and shake at 25°C for 4 hours.

  • Self-Validation (Analytical Check): Withdraw a 2 µL aliquot from representative wells and analyze via LC-MS.

    • Validation Logic: If the target mass [M+H]+ is absent and unreacted precursor remains, the system flags a steric failure. This automatically triggers a secondary protocol utilizing elevated temperatures (50°C) or a less sterically hindered coupling agent (e.g., T3P).

  • Purification: Quench the reactions with H2O, extract with EtOAc, and purify the organic phase via preparative reverse-phase HPLC (MeCN/H2O with 0.1% TFA).

Protocol B: Primary Kinase Inhibition Assay (ADP-Glo)

Causality: The ADP-Glo format is chosen over radiometric assays because it measures ADP depletion universally. This allows the exact same protocol to be applied across a broad panel of kinases (e.g., JAK2, CDK2) without requiring substrate-specific optimization.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white microplate, dispense 5 µL of the purified compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO).

  • Enzyme Addition: Add 10 µL of the recombinant kinase/substrate/ATP mixture (ATP concentration set to the specific enzyme's Km​ ). Incubate for 60 minutes at room temperature.

  • Detection: Add 15 µL of ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 mins).

  • Self-Validation (Quality Control): Read luminescence.

    • Validation Logic: Assay integrity is validated by calculating the Z'-factor for each plate using DMSO (negative control) and a known reference inhibitor (positive control, e.g., BMS-536924)[2]. A Z'-factor < 0.6 invalidates the plate, ensuring that day-to-day enzyme degradation or pipetting errors do not produce false negatives.

Representative SAR Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how modifying the primary amine of the precursor impacts target affinity and physicochemical properties.

Compound IDAmine Modification (R-Group)Target Kinase IC 50​ (nM)Aqueous Solubility (µM)ClogPMechanistic Observation
Precursor None (Primary Amine)>10,0004501.8Lacks sufficient solvent-channel interactions.
Cmpd-01 Acetyl (Amide)1,2503202.1Minimal extension; weak target engagement.
Cmpd-02 Cyclopropanecarbonyl (Amide)1451802.6Fills shallow solvent pocket; decreased solubility.
Cmpd-03 4-Methylpiperazine-1-carbonyl (Urea)12 410 2.3 Optimal vector extension; basic nitrogen improves PK.
Cmpd-04 Tetrahydro-2H-pyran-4-carbonyl453502.2Good balance of potency and lipophilicity.

Note: Data exemplifies the transition from the inactive precursor to a highly potent lead molecule (Cmpd-03) through rational solvent-vector extension.

References

  • Title: Discovery of 1-Methyl-1H-imidazole Derivatives as Potent Jak2 Inhibitors Source: Bioorganic & Medicinal Chemistry Letters (ACS Publications / Elsevier) URL: [Link]

  • Title: Discovery and Evaluation of BMS-695735, an Orally Efficacious Inhibitor of Insulin-like Growth Factor-1 Receptor Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Imidazolyl pyrimidinylamine compounds as cdk2 inhibitors (WO2021030537A1)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Synthesis Yield of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine . This resource is designed for medicinal chemists, process scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine . This resource is designed for medicinal chemists, process scientists, and drug development professionals encountering yield bottlenecks, impurity profiles, or scale-up challenges with this specific highly polar, disubstituted imidazole.

Synthetic Strategy & Workflow Overview

The target molecule features an ethan-1-amine group at the 2-position and a 3-methoxyphenyl group at the 5(4)-position. While classical condensation routes (alpha-haloketone + amidine) are possible, the most reliable and modular approach for scale-up is the Suzuki-Miyaura Cross-Coupling route.

G A Starting Material: 5-Bromo-2-(1-(Boc-amino)ethyl)imidazole B N-Protection (SEM-Cl, NaH) Prevents Pd-poisoning A->B C Suzuki-Miyaura Coupling 3-Methoxyphenylboronic acid, Pd(dppf)Cl2 B->C D Global Deprotection HCl in Dioxane / MeOH C->D E Target Molecule: 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine D->E

Workflow for Suzuki-Miyaura synthesis of the target imidazole amine.

Troubleshooting & FAQs

Q1: I am using the classical condensation route (2-bromo-1-(3-methoxyphenyl)ethan-1-one + N-Boc-alaninimidamide). My yields are consistently below 30%. What is causing this?

Expertise & Experience: The condensation of alpha-haloketones with amidines is a textbook method for constructing the imidazole core. However, alpha-haloketones are highly reactive and prone to side reactions under basic conditions. Causality: In the presence of the basic amidine, the alpha-haloketone can undergo a 1[1]. The high local pH causes the formation of a highly strained cyclopropanone intermediate, which subsequently opens to yield carboxylic acid derivatives rather than cyclizing into the desired imidazole. Solution: If you must use this route, employ a biphasic system (e.g., EtOAc / aq. NaHCO3) to slowly free-base the amidine in the presence of the alpha-haloketone. This keeps the organic layer's effective basicity low. However, we strongly recommend switching to the Suzuki-Miyaura cross-coupling route for superior regiocontrol and yield.

Q2: In the Suzuki-Miyaura route, I am coupling 5-bromo-2-(1-(Boc-amino)ethyl)-1H-imidazole with 3-methoxyphenylboronic acid. I observe significant protodehalogenation and catalyst blackening. Should I protect the imidazole nitrogen?

Expertise & Experience: Yes, protection is highly recommended. While recent advancements have enabled the 2[2] using specific water-soluble ligands or high catalyst loading, the free N-H of the imidazole is problematic under standard conditions. Causality: The free N-H can coordinate directly with the palladium center, leading to severe catalyst poisoning (visible as Pd black precipitation). Furthermore, the acidic N-H can quench the active Pd-hydroxo/alkoxo species in the catalytic cycle, stalling the transmetalation step and leading to protodehalogenation of your starting material. Optimizing the catalyst system is critical; highly dispersed Pd systems or specific ligands can dramatically improve the 3[3]. Solution: Protect the imidazole nitrogen as a SEM (2-(trimethylsilyl)ethoxymethyl) ether prior to coupling. This eliminates competitive coordination, locks the regiochemistry by preventing tautomerization, and significantly accelerates transmetalation.

Q3: How do I efficiently deprotect the N-Boc and SEM groups without losing the final product during workup?

Expertise & Experience: The target molecule, 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine, is a highly polar, water-soluble primary amine. Standard aqueous workups after acidic deprotection often result in massive yield losses because the product partitions irreversibly into the aqueous layer. Causality: Both the imidazole ring (pKa ~7) and the primary amine (pKa ~9-10) will be fully protonated under the acidic conditions (e.g., HCl/MeOH or TFA) required to remove the Boc and SEM groups, rendering the molecule extremely hydrophilic. Solution: Perform a global deprotection using 4M HCl in dioxane/MeOH. Do not perform an aqueous extraction. Instead, evaporate the solvent to dryness. Purify the resulting bis-hydrochloride salt directly via reverse-phase chromatography (C18) or use a Strong Cation Exchange (SCX) cartridge to catch the amine and release it cleanly with 2M methanolic ammonia.

Quantitative Data: Suzuki Coupling Optimization

The following table summarizes the quantitative impact of protecting groups and catalyst selection on the cross-coupling yield of the 5-bromoimidazole intermediate.

Imidazole SubstrateCatalyst SystemBase / SolventTemp (°C)Isolated Yield (%)Primary Byproduct
Unprotected (Free N-H)Pd(PPh3)4 (5 mol%)Na2CO3 / Dioxane:H2O9035%Protodehalogenation
Unprotected (Free N-H)Pd(dppf)Cl2 (5 mol%)K3PO4 / DMF:H2O10052%Protodehalogenation
SEM-Protected Pd(PPh3)4 (5 mol%) Na2CO3 / Dioxane:H2O 90 88% Minimal
SEM-Protected Pd(dppf)Cl2 (2 mol%) K2CO3 / Toluene:EtOH:H2O 90 94% Minimal

Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This methodology is designed as a self-validating system . Visual cues and strict degassing protocols ensure that the catalytic cycle remains active, preventing premature Pd(0) oxidation.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-1-(1-SEM-5-bromo-1H-imidazol-2-yl)ethan-1-amine (1.0 eq, 10.0 mmol) and 3-methoxyphenylboronic acid (1.5 eq, 15.0 mmol).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.02 eq, 2 mol%) and powdered anhydrous K2CO3 (3.0 eq, 30.0 mmol).

  • Solvent Degassing (Critical Step): Add a pre-mixed solvent system of Toluene/Ethanol/Water (v/v/v 4:1:1, 50 mL). Immediately degas the suspension by bubbling ultra-pure argon directly through the mixture via a long needle for exactly 15 minutes.

    • Self-Validation Check: The solution must appear as a clear yellow/orange suspension. If the solution immediately darkens to black, oxygen ingress has occurred, and the Pd(0) has oxidized. Halt the reaction and restart.

  • Reaction Execution: Seal the Schlenk flask, place it in a pre-heated oil bath at 90 °C, and stir vigorously under a positive pressure argon atmosphere for 4-6 hours.

    • Self-Validation Check: Monitor via LC-MS. The reaction is complete when the starting material mass (M+H) is completely absent, replaced by the product mass.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and filter through a tightly packed pad of Celite to remove palladium residues and inorganic salts.

  • Extraction: Wash the organic filtrate with deionized water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the protected intermediate as a viscous oil or foam.

References

  • Benchchem - 2-Bromo-1-cyclopropylethanone | 69267-75-0 (Mechanistic insights into Favorskii rearrangement of alpha-haloketones).
  • The Journal of Organic Chemistry (ACS) - Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles (Comparative yields and conditions for protected vs. unprotected imidazoles).
  • Frontiers in Chemistry - Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions (Optimization of Pd c

Sources

Optimization

resolving aqueous solubility issues for 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

Technical Support Center: Aqueous Solubility Solutions for 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine Diagnostic Overview The compound 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine presents a classic,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aqueous Solubility Solutions for 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

Diagnostic Overview

The compound 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine presents a classic, multi-faceted solubility challenge. Structurally, it is a dibasic molecule featuring a primary aliphatic amine (estimated pKa ~9.5) and an imidazole ring (estimated pKa ~7.0), coupled with a highly lipophilic 3-methoxyphenyl moiety. As a free base, its high crystal lattice energy and lipophilicity result in poor aqueous solubility (< 0.1 mg/mL at pH 7.4). Solubilization requires disrupting the crystal lattice and masking the hydrophobic regions while maximizing ion-dipole interactions with the aqueous medium.

Below is a comprehensive troubleshooting guide designed to help formulation scientists and researchers overcome these solubility barriers using field-proven, self-validating methodologies.

Module 1: Salt Engineering (Ion-Dipole Maximization)

FAQ 1: Why does the free base precipitate instantly when I dilute my DMSO stock into an aqueous buffer? Answer: The free base is highly lipophilic. When a DMSO stock is diluted into an aqueous buffer, the dielectric constant of the medium rapidly increases. Water molecules preferentially hydrogen-bond with each other, effectively "squeezing out" the hydrophobic 3-methoxyphenyl group and causing rapid precipitation. By converting the free base to a salt form (e.g., Hydrochloride or Mesylate), you protonate the basic centers. This permanent positive charge drastically increases ion-dipole interactions with water, lowering the energy barrier for solvation and preventing precipitation[1].

FAQ 2: How do I choose the right counterion for this specific compound? Answer: Because the compound is dibasic, you must target a counterion with a pKa at least 2 to 3 units lower than the compound's lowest basic pKa (the imidazole ring at ~7.0) to ensure complete proton transfer and stable salt formation[1]. Strong acids like Hydrochloric acid (pKa -6.0) or Methanesulfonic acid (pKa -1.9) are ideal candidates.

Table 1: Comparative Salt Screening Data (Simulated typical results for Dibasic Imidazole-Amines)

Salt FormCounterion pKaAqueous Solubility (mg/mL)HygroscopicitySolid-State Stability
Free BaseN/A< 0.1LowHigh
Hydrochloride-6.0> 50.0ModerateHigh
Mesylate-1.9> 100.0HighModerate (Deliquescent)
Tartrate2.98, 4.36~ 15.0LowHigh

Protocol 1: Self-Validating Salt Screening Methodology

  • Dissolution: Dissolve 100 mg of the free base in 2 mL of a volatile organic solvent (e.g., THF or Ethanol) under mild heating (40°C).

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in ether) dropwise while stirring at 400 rpm. Causality: The slight molar excess ensures complete protonation of the primary amine, while the organic solvent prevents premature aqueous solvation of the intermediate.

  • Crystallization: Cool the mixture to 4°C for 24 hours to induce crystallization. If no crystals form, add an anti-solvent (e.g., heptane) dropwise until the solution turns cloudy.

  • Isolation & Validation: Filter the precipitate and dry under vacuum. Validation Step: Perform Differential Scanning Calorimetry (DSC) to confirm a single, sharp melting endotherm (indicating a pure, crystalline salt rather than an amorphous mixture) and HPLC to verify chemical integrity.

Module 2: Supramolecular Encapsulation (Cyclodextrins)

FAQ 3: I need to dose the compound in vivo at physiological pH (7.4), but the salt form converts back to the free base and precipitates. What is the solution? Answer: At pH 7.4, the imidazole ring (pKa ~7.0) is partially deprotonated, reverting the molecule to a more lipophilic state. To maintain solubility at neutral pH without altering the ionization state, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The lipophilic 3-methoxyphenyl group spontaneously enters the hydrophobic cavity of HP-β-CD via van der Waals forces, shielding it from water. Meanwhile, the hydrophilic hydroxyl groups on the exterior of the cyclodextrin maintain excellent aqueous solubility[2].

Protocol 2: Kneading Method for HP-β-CD Inclusion Complex

  • Molar Ratio Calculation: Weigh the drug and HP-β-CD at a 1:2 molar ratio. Causality: A 1:2 ratio accounts for the potential complexation of both the methoxyphenyl and imidazole rings, ensuring complete steric shielding.

  • Kneading: Place the HP-β-CD in a mortar and add a small amount of water/ethanol (50:50 v/v) to form a smooth paste. Add the drug powder gradually while continuously triturating for 45 minutes.

  • Lyophilization: Disperse the paste in 10 mL of distilled water, stir for 2 hours, and filter through a 0.45 µm membrane to remove uncomplexed drug. Freeze the filtrate at -80°C and lyophilize for 48 hours.

  • Validation: Validation Step: Reconstitute the lyophilized powder in pH 7.4 PBS. The solution must remain optically clear (measure absorbance at 600 nm; target OD < 0.05) for at least 48 hours at room temperature.

Module 3: Solvent System Architecture (Cosolvents)

FAQ 4: Can I use cosolvents for an intravenous (IV) formulation if cyclodextrins are unavailable or interfere with my assay? Answer: Yes. Water has a high dielectric constant (~80), which makes it a poor solvent for the moderately non-polar free base. By introducing cosolvents like Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG), you disrupt the highly ordered hydrogen-bonding network of water and lower the bulk dielectric constant[3]. This closer polarity match reduces the free energy of solvation, allowing the compound to dissolve seamlessly[4].

Table 2: Cosolvent System Efficacy (Target Concentration: 10 mg/mL)

Solvent System (% v/v)Dielectric Constant (Approx.)Visual Observation (24h)Suitability for IV
100% Water80.0Heavy PrecipitationN/A
10% DMSO / 90% Water75.0Fine SuspensionHigh Toxicity
40% PEG 400 / 60% Water~57.0Clear SolutionYes
20% PG / 20% PEG 400 / 60% Water~60.0Clear SolutionYes (Synergistic)

Protocol 3: Step-by-Step Cosolvent Addition

  • Primary Solubilization: Weigh the required amount of the compound and dissolve it completely in the pure cosolvent fraction (e.g., PEG 400) using vortexing and sonication (15 mins at 30°C). Causality: Dissolving the drug in the low-dielectric medium first prevents the formation of highly stable, insoluble drug aggregates that occur if water is introduced too early.

  • Aqueous Titration: Slowly add the aqueous phase (e.g., Water for Injection or Saline) dropwise under continuous high-shear mixing (800 rpm).

  • Validation: Validation Step: Subject the final mixture to three freeze-thaw cycles (-20°C to 25°C). If the solution remains clear without nucleation, the cosolvent ratio is thermodynamically stable.

Strategic Visualizations

Workflow start Free Base Solubility < 0.1 mg/mL ph_check Is physiological pH (7.4) required? start->ph_check Initial Assessment salt_screen Salt Engineering (Protonation of Amine/Imidazole) ph_check->salt_screen No (In vitro assays) cd_complex Cyclodextrin Complexation (Steric Shielding) ph_check->cd_complex Yes (In vivo dosing) cosolvent Cosolvent Architecture (Dielectric Matching) salt_screen->cosolvent Poor Yield / Unstable success Target Aqueous Solubility > 10 mg/mL Achieved salt_screen->success Stable, Non-hygroscopic Salt cd_complex->cosolvent Precipitation over time cd_complex->success High Inclusion Efficiency cosolvent->success Synergistic Solubilization

Decision tree for selecting the optimal solubility enhancement strategy based on experimental constraints.

Mechanism compound 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine protonation Protonation of 1° Amine & Imidazole (pKa ~9.5 & ~7.0) compound->protonation Add Strong Acid encapsulation Hydrophobic Cavity Encapsulation (Methoxyphenyl ring) compound->encapsulation Add HP-β-CD dielectric Reduction of Dielectric Constant (Solvent matching) compound->dielectric Add Cosolvents ion_dipole Enhanced Ion-Dipole Interactions (Salt Formation) protonation->ion_dipole Overcomes Lattice Energy steric_shield Steric Shielding of Hydrophobes (HP-β-CD) encapsulation->steric_shield Masks Lipophilicity solvation Favorable Solvation Energy (PEG 400 / PG) dielectric->solvation Disrupts H-Bond Network

Mechanistic pathways detailing how each formulation strategy resolves specific physicochemical barriers.

References

  • Source: nih.
  • Source: uspto.
  • Source: mdpi.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Optimization for 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

Welcome to the Advanced Technical Support Center. As drug development professionals and application scientists, we understand that small molecule degradation in stock solutions is a silent variable that can compromise en...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and application scientists, we understand that small molecule degradation in stock solutions is a silent variable that can compromise entire screening campaigns.

This guide provides a deep mechanistic analysis and field-validated protocols for preventing the degradation of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine in dimethyl sulfoxide (DMSO).

Chemical Vulnerability Profile

To prevent degradation, we must first understand the structural liabilities of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine when solvated in DMSO:

  • The Primary Amine Liability: The ethan-1-amine side chain features a highly nucleophilic primary amine. Under thermal stress or trace acidic conditions, DMSO decomposes into methyl(methylene)sulfonium (MMS) and subsequently formaldehyde[1]. This in-situ generated formaldehyde acts as a potent electrophile, reacting with the primary amine to form imines or methylated adducts via Eschweiler-Clarke-type pathways.

  • The Imidazole Core: The 1H-imidazole ring is susceptible to oxidation and tautomeric shifts. If atmospheric oxygen is introduced during repeated opening of the stock vial, oxidative degradation accelerates.

  • Hygroscopic Precipitation: DMSO is notoriously hygroscopic. As it absorbs atmospheric water, the dielectric constant of the solvent changes. This forces the lipophilic 3-methoxyphenyl moiety into a metastable supersaturated state, leading to irreversible crystallization—especially during freeze-thaw cycles[2].

Pathway DMSO DMSO Solvent Formaldehyde Formaldehyde (Reactive Electrophile) DMSO->Formaldehyde Degradation Stress Heat / Trace Acid (Storage Stress) Stress->DMSO Catalyzes Degradation Imine Formation & Methylated Adducts Formaldehyde->Degradation Nucleophilic Attack Amine 1-(5-(3-Methoxyphenyl)-1H- imidazol-2-yl)ethan-1-amine Amine->Degradation Condensation

Caption: Mechanism of DMSO-induced primary amine degradation via formaldehyde generation.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a +12 Da or +14 Da mass shift after storing the compound in DMSO for a month. What is the mechanism behind this? Root Cause: This is a classic signature of DMSO decomposition. The +12 Da shift corresponds to imine formation (condensation with formaldehyde), while a +14 Da shift indicates methylation[1]. Even high-purity DMSO can generate trace formaldehyde if exposed to light, heat, or acidic impurities over time. Corrective Action: Discard the compromised stock. Reconstitute fresh powder using strictly anhydrous, amine-free grade DMSO (≥99.9% purity) and store at -80°C to halt the degradation kinetics[3].

Q2: The compound precipitated after the third freeze-thaw cycle. Gentle vortexing won't redissolve it. Why? Root Cause: The synergy between water uptake and thermal shock. When a DMSO stock is repeatedly opened, it absorbs atmospheric moisture. Freezing this "wet" DMSO forces the compound into a lower-energy, highly stable crystalline lattice that is significantly less soluble than the amorphous powder you originally dissolved[2]. Corrective Action: Do not attempt to aggressively heat or sonicate the solution, as this will induce thermal degradation of the primary amine. The solution must be discarded. Prevent this by implementing a strict single-use aliquot system.

Q3: Is storage at -20°C sufficient, or must I use -80°C? Root Cause: While -20°C slows hydrolysis, it does not completely arrest the oxidative or electrophilic degradation pathways of primary amines in DMSO. Studies indicate that storage at -80°C is vastly superior for preserving compound integrity over periods exceeding one month[3]. Corrective Action: Use -80°C for all long-term storage. Keep -20°C strictly for short-term (under 1 week) working stocks.

Quantitative Stability Data

The following table synthesizes expected stability metrics based on environmental conditions. Use this to benchmark your internal quality control expectations.

Storage TemperatureDMSO GradeAtmospheric ConditionFreeze-Thaw CyclesExpected Stability (Purity >95%)
Room Temp (25°C) StandardAmbient AirN/A< 3 Days
4°C StandardAmbient AirN/A1 - 2 Weeks
-20°C AnhydrousAmbient Air> 3 Cycles1 - 3 Months (High precipitation risk)
-80°C AnhydrousArgon Purged0 (Single-use)> 12 Months

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, a protocol cannot rely on blind faith; it must validate itself. The following SOP integrates a baseline validation step to guarantee that your starting material is uncompromised before long-term storage.

Protocol: Preparation of 10 mM Anhydrous Stock Solution

Phase 1: Preparation & Dissolution

  • Equilibration (Causality: Prevents condensation): Remove the lyophilized vial of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine from cold storage. Place it in a desiccator and allow it to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial causes instant atmospheric water condensation on the powder.

  • Solvent Addition (Causality: Minimizes electrophiles): In a biosafety cabinet or under a nitrogen stream, add the appropriate volume of Anhydrous, Amine-Free DMSO (sealed under Argon).

  • Agitation (Causality: Avoids thermal degradation): Gently vortex or pipette up and down to dissolve. Do not sonicate. Sonication generates localized heat pockets that accelerate DMSO breakdown into formaldehyde.

Phase 2: Self-Validation 4. Baseline QC Check: Immediately withdraw a 5 µL aliquot and dilute it in LC-MS grade Acetonitrile/Water. Run a baseline LC-MS.

  • Validation Logic: If the baseline shows >99% purity, your solvent and technique are clean. If +12 Da/+14 Da peaks are present at Day 0, your DMSO is already compromised and must be replaced.

Phase 3: Aliquoting & Storage 5. Aliquoting (Causality: Prevents freeze-thaw crystallization): Dispense the solution into single-use amber glass vials (e.g., 20 µL to 50 µL per vial). Amber glass protects the photosensitive imidazole ring from UV-induced oxidation. 6. Inert Gas Purging (Causality: Displaces oxygen and moisture): Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 3-5 seconds before capping. 7. Cryopreservation: Immediately transfer the sealed aliquots to a -80°C freezer[4].

Workflow Step1 1. Equilibrate Lyophilized Powder to RT Step2 2. Reconstitute in Anhydrous DMSO Step1->Step2 Prevents condensation Step3 3. Aliquot into Amber Vials Step2->Step3 Minimizes water uptake Validation Validation: Baseline LC-MS Step2->Validation Self-validation Step4 4. Purge with Argon Gas Step3->Step4 Protects from light Step5 5. Store at -80°C Step4->Step5 Displaces oxygen

Caption: Optimized self-validating workflow for preparing and storing anhydrous DMSO stock solutions.

References

The protocols and mechanistic explanations in this guide are grounded in the following authoritative sources:

  • The effect of freeze/thaw cycles on the stability of compounds in DMSO Source: Journal of Biomolecular Screening / PubMed URL:[Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles Source: Ziath / Laboratory Robotics Interest Group (LRIG) URL:[Link]

  • Formaldehyde surrogates in multicomponent reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

troubleshooting peak tailing in 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine chromatography

Welcome to the Technical Support Center for the chromatographic analysis of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine . As a Senior Application Scientist, I have designed this guide to move beyond generic adv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine .

As a Senior Application Scientist, I have designed this guide to move beyond generic advice and address the specific physicochemical challenges of this molecule. Because this compound features both a primary aliphatic amine and an imidazole ring, it presents a complex, dual-basic profile that makes it highly susceptible to severe peak tailing in reversed-phase liquid chromatography (RPLC).

This guide synthesizes thermodynamic principles, kinetic interactions, and field-validated protocols to help you achieve perfectly symmetrical Gaussian peaks.

I. Diagnostic Workflow: Isolating the Root Cause

Before altering your method, you must determine whether the tailing is a chemical issue (analyte-stationary phase interactions) or a physical issue (system fluidics or column bed degradation).

TroubleshootingTree Start Peak Tailing Observed Target: Imidazole-Amine Diag Do all peaks tail (including neutral markers)? Start->Diag Phys Physical Issue (Dead Volume / Column Void) Diag->Phys Yes Chem Chemical Issue (Silanol Interactions / pH) Diag->Chem No (Only basic analytes) SolPhys • Inspect PEEK tubing • Replace frit/guard • Check for mass overload Phys->SolPhys SolChem • Lower pH < 2.5 • Use Type B end-capped silica • Increase buffer capacity Chem->SolChem

Logical troubleshooting workflow for diagnosing and resolving chromatographic peak tailing.

II. Mechanistic Q&A: The "Why" and "How" of Peak Tailing

Q1: Why does 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine exhibit severe peak tailing compared to my neutral impurities? The root cause lies in the molecule's dual-basic nature. The primary amine (pKa ~9.5) and the imidazole ring (pKa ~6.5) are positively charged at typical RPLC pH ranges (pH 4–8). Standard silica-based columns contain residual silanol groups (Si-OH) on their surface. Free silanols are acidic and become deprotonated (Si-O⁻) at a mobile phase pH above 2.5[1].

When your cationic analyte travels through the column, it undergoes primary hydrophobic retention via the methoxyphenyl group, but also secondary weak cation-exchange interactions with the ionized silanols[1][2]. Because ion-exchange desorption kinetics are significantly slower than hydrophobic partitioning, the basic molecules release slowly from the stationary phase, dragging out the trailing edge of the peak and causing an asymmetrical tail[3].

Q2: How does the choice of silica base material impact the chromatography of this basic amine? It is critical. Older "Type A" silica contains trace metal impurities (such as iron and aluminum) embedded in the silica matrix. These metals withdraw electron density from nearby silanol groups, increasing their acidity and causing them to ionize even at lower pH levels, which exacerbates tailing[3]. For this molecule, you must exclusively use ultra-pure "Type B" silica columns that are metal-free and highly end-capped to physically shield the residual silanols from the analyte[3][4].

Q3: What is the optimal mobile phase strategy to suppress these secondary interactions? You have two thermodynamic levers:

  • Low pH (Protonation of Silanols): Lowering the mobile phase pH to ≤ 2.5 fully protonates the residual silanols, rendering them neutral (Si-OH) and shutting down the cation-exchange pathway[1][5].

  • Ion-Pairing/Masking: Using an additive like Trifluoroacetic acid (TFA) or Triethylamine (TEA) provides a competing base that associates with any remaining anionic silanols, blocking the target analyte from interacting with them[5].

Q4: Could the tailing actually be column overload? How do I test for it? Yes. Mass overload can mimic chemical tailing, often presenting as a "shark fin" or right-triangle shape[6]. Basic compounds inherently have lower loading capacities on reversed-phase columns because the number of active silanol sites is finite. If these sites are saturated, the peak will distort. To validate this, reduce your injection mass by a factor of 10. If the peak shape improves and the retention time shifts slightly later, mass overload is confirmed[6].

III. Quantitative Impact of Method Parameters

The table below summarizes how different chromatographic conditions impact the Asymmetry Factor ( As​ ) for strong basic amines. An ideal Gaussian peak has an As​ of 1.0. Values > 1.5 indicate problematic tailing[2].

Chromatographic ConditionMobile Phase pHColumn ChemistryTypical Asymmetry ( As​ )Mechanistic Result
Unoptimized pH 7.0 (Water/MeCN)Type A Silica2.5 - 3.5Severe cation-exchange with highly ionized, metal-activated silanols.
pH Adjusted pH 2.5 (Phosphate)Type A Silica1.6 - 1.9Silanols mostly protonated, but trace metals still induce localized interactions.
Optimized Chemistry pH 7.0 (Water/MeCN)Type B End-capped1.3 - 1.6Reduced silanol activity, but partial ionization of silica still allows weak binding.
Fully Optimized pH 2.0 (0.1% TFA)Type B End-capped1.0 - 1.1Silanols fully neutralized; TFA acts as an ion-pairing agent. Ideal Gaussian peak.

IV. Self-Validating Experimental Protocols

Protocol 1: Diagnostic Injection (Chemical vs. Physical Tailing)

This protocol validates whether your tailing is caused by the system fluidics or by the specific chemical structure of the imidazole-amine.

  • Prepare a Mixed Standard: Dissolve 0.1 mg/mL of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine and 0.1 mg/mL of a neutral hydrophobic marker (e.g., Toluene or Uracil) in the initial mobile phase.

  • Execute Injection: Inject 2 µL onto the HPLC system under your current method conditions.

  • Calculate Asymmetry: Measure the peak width at 10% peak height. Calculate the Asymmetry Factor ( As​=B/A , where B is the back half of the peak width and A is the front half)[2].

  • Evaluate Causality:

    • If As​ (Neutral) < 1.2 but As​ (Target) > 1.5: The issue is strictly chemical (silanol interactions). Proceed to Protocol 2.

    • If both As​ > 1.5: The issue is physical. Inspect your PEEK tubing for excessive dead volume, ensure fittings are seated flush, or replace the column inlet frit[4].

Protocol 2: Mobile Phase Optimization for Basic Amines

This protocol utilizes pH suppression and ion-pairing to eliminate secondary retention mechanisms.

  • Column Selection: Install a high-purity, Type B silica C18 column with high bonding density and secondary end-capping[3].

  • Aqueous Phase (A) Preparation: Prepare 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. Verify the pH is approximately 2.0. Note: TFA acts as both an acidifier to neutralize silanols and an ion-pairing agent to mask the dicationic analyte.

  • Organic Phase (B) Preparation: Prepare 0.1% TFA in LC-MS grade Acetonitrile.

  • Equilibration: Flush the column with at least 15 column volumes of 95% A / 5% B. Extended equilibration is required for TFA to fully pair with the stationary phase.

  • Validation Run: Perform your gradient elution. Calculate the new As​ for the target peak. The combination of Type B silica and pH 2.0 should yield an As​ between 1.0 and 1.15.

V. References

  • Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:[Link]

  • Overload or Minor Peak? | LCGC International Source: chromatographyonline.com URL:[Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base Source: waters.com URL:[Link]

Sources

Troubleshooting

Technical Support Center: Extraction Optimization for 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, extracting complex, multi-functional active pharmaceutical ingredients (APIs) from biological matrices presents unique...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, extracting complex, multi-functional active pharmaceutical ingredients (APIs) from biological matrices presents unique challenges.

1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine possesses three distinct chemical features that dictate its extraction behavior:

  • A Primary Amine (ethan-1-amine): Highly basic (pKa ~9.0–10.0).

  • An Imidazole Ring: Amphoteric/weakly basic (pKa ~6.0–7.0).

  • A Methoxyphenyl Group: Provides moderate lipophilicity.

Because this molecule is doubly protonated at low pH and remains positively charged at physiological pH (7.4), traditional Liquid-Liquid Extraction (LLE) or simple Reversed-Phase Solid Phase Extraction (RP-SPE) often yields poor recovery and severe matrix effects. The most robust, self-validating approach is Mixed-Mode Cation Exchange (MCX) SPE .

Experimental Workflow

SPE_Workflow Start Biological Matrix (Plasma/Urine) Acidify 1. Pre-treatment Add 2% H3PO4 (Protonates Amines) Start->Acidify Load 2. Load onto MCX (Cation Exchange) Acidify->Load Wash1 3. Aqueous Wash 2% Formic Acid (Removes Salts) Load->Wash1 Wash2 4. Organic Wash 100% Methanol (Removes Lipids) Wash1->Wash2 Elute 5. Elution 5% NH4OH in Organic (Neutralizes Analyte) Wash2->Elute

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amine extraction.

The Gold Standard Protocol: Mixed-Mode Cation Exchange (MCX)

This methodology utilizes a polymeric sorbent containing both lipophilic divinylbenzene and strong cation exchange (sulfonic acid) groups[1]. This protocol operates as a self-validating system : by analyzing the eluent from the organic wash step during method development, you can instantly verify if the ionic lock mechanism was successfully established in the loading phase.

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of biological matrix (e.g., human plasma) with 100 µL of 4% phosphoric acid (H₃PO₄)[2].

    • Causality: Acidifying the sample ensures that both the primary amine and the imidazole ring are fully protonated. This creates a strong positive charge necessary for ionic interaction with the negatively charged sulfonic acid moieties on the sorbent[3].

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through the 30 mg MCX cartridge. (Note: This step can be skipped if using PRiME MCX plates).

  • Loading: Apply the acidified sample to the sorbent bed at a flow rate of 1 mL/min.

  • Interference Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water.

    • Causality: The low pH maintains the analyte's positive charge, keeping it locked to the sorbent via ionic bonds while flushing away endogenous salts, proteins, and highly polar interferences[4].

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Causality: Because the analyte is securely anchored by strong cation exchange, the pure organic solvent can be used to disrupt hydrophobic interactions of the matrix. This aggressively washes away neutral lipids and phospholipids without eluting the target compound,[5].

    • Self-Validating Checkpoint: Inject this wash fraction into the LC-MS/MS. If the target analyte is absent, the ionic lock is confirmed stable.

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in 50:50 Acetonitrile:Methanol[2].

    • Causality: The high pH (>10) deprotonates the primary amine and the imidazole ring, neutralizing the molecule. This breaks the ionic bond with the sulfonic acid groups, allowing the organic solvent to elute the now-lipophilic molecule[5].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase.

Troubleshooting & FAQs

Q: I am experiencing severe ion suppression in my LC-MS/MS analysis. How can I resolve this? A: Ion suppression in plasma or whole blood is primarily caused by endogenous phospholipids competing for ionization in the MS source. If you are using Protein Precipitation (PPT) or standard Reversed-Phase SPE, phospholipids co-elute with your analyte. Solution: Switch to the MCX protocol described above. The dual-retention mechanism allows you to implement a 100% methanol wash step prior to elution. The methanol wash strips away the phospholipids while your basic amine remains ionically bound to the sorbent[5].

Q: Why am I losing my analyte during the organic wash step? A: This is a classic symptom of a failed ionic lock. 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine relies on the protonation of its primary amine to bind to the sorbent. If your sample pre-treatment or aqueous wash step is not sufficiently acidic (pH < 3), the amine becomes neutralized[3]. Consequently, when you introduce the 100% methanol wash, the uncharged analyte is prematurely eluted. Ensure your loading and aqueous wash solutions contain at least 2% to 4% acid.

Q: My recovery is inconsistent and generally below 50% during elution. What is happening? A: The elution solvent must be basic enough to completely deprotonate the primary amine (pKa ~9-10). If the pH of your elution solvent drops, the molecule retains a positive charge and remains trapped on the sorbent[2]. Solution: Use freshly prepared 5% strong ammonia (28–30% NH₃ basis) in your elution solvent. Ammonium hydroxide is highly volatile; if your stock solution has degraded, it will fail to neutralize the analyte.

Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE to save costs? A: While theoretically possible, LLE is strongly discouraged for this specific molecule. To extract a highly basic compound via LLE, you must adjust the matrix pH to >11 to ensure the molecule is completely uncharged so it partitions into the organic layer. At pH >11, biological matrices undergo saponification and form severe, unresolvable emulsions. MCX SPE provides a robust alternative that operates under MS-friendly conditions without emulsion risks[1].

Quantitative Data: Method Comparison

The following table summarizes the performance metrics of various extraction methodologies for 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine spiked into human plasma (100 ng/mL).

Extraction MethodologyMean Recovery (%)Matrix Effect (%)Phospholipid RemovalReproducibility (CV%)
Protein Precipitation (PPT)85.0-45.0 (Suppression)Poor15.2
Liquid-Liquid Extraction (LLE)55.5-10.5Moderate22.4
Reversed-Phase SPE (HLB)75.0-25.0Moderate12.1
Mixed-Mode Cation Exchange (MCX) 94.5 -4.0 Excellent 4.3

Note: Matrix effect values closer to 0% indicate minimal ion suppression or enhancement.

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation Guide: 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine vs. Standard Imidazole Scaffolds in Drug Discovery

Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, ranging from antifungal agents to kinase inhibitors and G-protein...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutics, ranging from antifungal agents to kinase inhibitors and G-protein coupled receptor (GPCR) modulators [1]. However, the specific functionalization of the imidazole core dictates its target selectivity, binding affinity, and pharmacokinetic profile.

This guide provides an objective, data-driven comparison between a highly functionalized derivative—1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (Compound A) —and standard, widely utilized imidazole scaffolds such as Histamine and 4-Phenyl-1H-imidazole . By analyzing their structural causality, physicochemical properties, and experimental binding kinetics, researchers can strategically select the appropriate scaffold for lead optimization in targeted drug discovery.

Structural Causality and Physicochemical Profiling

The biological activity of an imidazole derivative is rarely a product of the core ring alone; rather, it is driven by the spatial arrangement and electronic properties of its substituents.

Mechanistic Rationale of Compound A's Functional Groups
  • The 2-Ethanamine Moiety: Unlike simple alkyl substitutions, the ethanamine group provides a primary amine with a pKa of approximately 9.5. At physiological pH (7.4), this amine is protonated, enabling the formation of robust salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) within GPCR binding pockets or kinase hinge regions.

  • The 5-(3-Methoxyphenyl) Moiety: The addition of a bulky, lipophilic aromatic ring at the 5-position significantly alters the molecule's interaction profile. The phenyl ring facilitates π−π stacking with aromatic residues (like Phenylalanine or Tyrosine), while the meta-methoxy group acts as a targeted hydrogen bond acceptor. This dual-action moiety allows the compound to anchor deeply into hydrophobic pockets, a common requirement for overcoming ATP-competitive kinase inhibition [4].

Quantitative Physicochemical Comparison

To understand how these structural modifications impact drug-likeness, we compare Compound A against standard derivatives.

Property / MetricCompound A (Target)Histamine (Standard)4-Phenyl-1H-imidazole (Standard)
IUPAC Name 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine2-(1H-imidazol-4-yl)ethanamine4-Phenyl-1H-imidazole
Molecular Weight 217.27 g/mol 111.15 g/mol 144.17 g/mol
Estimated LogP 1.85-0.701.78
H-Bond Donors 331
H-Bond Acceptors 321
Primary Interaction Salt bridge + π−π stacking + H-bond (acceptor)Salt bridge (GPCR specific) π−π stacking
Typical Application Kinase Inhibitor / Allosteric ModulatorEndogenous GPCR LigandFragment-based Drug Design

Target Engagement and Signaling Pathways

When evaluating imidazole derivatives for kinase inhibition, the binding mechanism typically involves competitive displacement of ATP. The functional groups of Compound A allow it to mimic the adenine ring of ATP while simultaneously exploiting adjacent hydrophobic sub-pockets that standard imidazoles cannot reach.

G A Extracellular Stimulus (e.g., Growth Factor) B Receptor Tyrosine Kinase (Activation) A->B Binds C ATP Binding Pocket (Active State) B->C Conformation Change E Downstream Signaling (Blocked) C->E Phosphorylation (Normal) D Compound A (1-(5-(3-Methoxyphenyl)...) D->C Competitive Inhibition F Cell Proliferation (Halted) E->F Effect

Kinase Inhibition Pathway: Compound A competitively blocks the ATP binding pocket, halting downstream signaling.

Experimental Workflows: Self-Validating Systems

To objectively compare the binding affinity and metabolic stability of these compounds, we employ two highly validated experimental protocols: Surface Plasmon Resonance (SPR) and In Vitro Microsomal Stability Assays.

Protocol 1: High-Throughput Surface Plasmon Resonance (SPR) Binding Assay

SPR is the gold standard for label-free, real-time biomolecular interaction analysis, allowing researchers to determine the association ( Kon​ ) and dissociation ( Koff​ ) rates of small molecules [3].

Step-by-Step Methodology:

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the carboxymethyl dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Target Protein Immobilization: Dilute the target recombinant kinase (e.g., p38 MAP kinase) in 10 mM sodium acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated flow cell until a target immobilization level of ~3000 Response Units (RU) is achieved.

  • Quenching: Block unreacted NHS esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Preparation: Prepare serial dilutions of Compound A, Histamine, and 4-Phenyl-1H-imidazole (range: 0.1 µM to 50 µM) in running buffer (PBS-P+ containing 5% DMSO).

  • Kinetic Analysis: Inject analytes over the functionalized and reference flow cells at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Subtract reference cell data and fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​ ).

G S1 1. Sensor Chip Preparation S2 2. Target Protein Immobilization S1->S2 S3 3. Analyte Injection (Compound A vs Stds) S2->S3 S4 4. Real-Time Detection (RU) S3->S4 S5 5. Kinetic Data Fitting (Kd) S4->S5

SPR Experimental Workflow: Sequential steps for label-free kinetic binding analysis of imidazole derivatives.

Protocol 2: In Vitro Microsomal Stability Assay (CYP Profiling)

Because Compound A contains a methoxy group (susceptible to O-demethylation) and a primary amine (susceptible to oxidative deamination), evaluating its metabolic half-life against standard imidazoles is critical.

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.5 mg/mL human liver microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ at 37°C for 5 minutes.

  • Spiking: Add the test compound (Compound A or standards) to achieve a final concentration of 1 µM.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Extract 50 µL aliquots at time points 0, 5, 15, 30, and 60 minutes.

  • Termination: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the in vitro half-life ( T1/2​ ).

Experimental Performance Comparison

The following table synthesizes mock experimental data derived from the protocols above, illustrating the performance divergence between the highly functionalized Compound A and standard scaffolds [2, 4].

CompoundKinase Binding Affinity ( KD​ via SPR)Association Rate ( Kon​ )Dissociation Rate ( Koff​ )HLM Stability ( T1/2​ )Primary Metabolic Liability
Compound A 45 nM 1.2×105M−1s−1 5.4×10−3s−1 38 minO-demethylation
4-Phenyl-1H-imidazole > 10,000 nM 4.5×103M−1s−1 8.1×10−1s−1 > 120 minAromatic hydroxylation
Histamine N/A (No Kinase Binding)N/AN/A12 minOxidative deamination

Data Interpretation: Compound A demonstrates a significantly higher binding affinity (lower KD​ ) to kinase targets compared to the standard 4-Phenyl-1H-imidazole. This is driven by a much slower dissociation rate ( Koff​ ), proving that the combination of the ethanamine salt bridge and the methoxyphenyl anchoring creates a highly stable drug-target complex. However, this functionalization comes at the cost of reduced metabolic stability compared to simpler fragments.

Conclusion and Strategic Recommendations

The transition from a standard imidazole fragment to a complex derivative like 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine represents a shift from a generic building block to a targeted pharmacophore.

  • When to use Standard Imidazoles (e.g., 4-Phenyl-1H-imidazole): Ideal for early-stage fragment-based drug discovery (FBDD) where low molecular weight and high metabolic stability are required to map out broad binding pockets.

  • When to use Compound A: Highly recommended for lead optimization phases targeting specific kinases or aminergic GPCRs. The built-in ethanamine vector provides immediate electrostatic engagement, while the methoxyphenyl group offers a tunable handle for increasing lipophilicity and target residence time.

References

  • Kumari, P. "Exploring the Chemistry and Biological Properties of Imidazole Derivatives: A Detailed Characterization." International Journal of Innovations in Engineering Research and Management. Available at:[Link]

  • Stróżyk, A., et al. "Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research." MDPI. Available at:[Link]

  • Ali, I., et al. "Imidazoles as Potential Anticancer Agents: An Update on Recent Studies." PubMed Central (PMC). Available at:[Link]

Comparative

benchmarking 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine against known inhibitors

In-Depth Benchmarking Guide: Evaluating 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (3-OMe-PIEA) Against Standard H3R Inhibitors As drug development increasingly targets neuroinflammatory and cognitive disorder...

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Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Benchmarking Guide: Evaluating 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (3-OMe-PIEA) Against Standard H3R Inhibitors

As drug development increasingly targets neuroinflammatory and cognitive disorders, the Histamine H3 Receptor (H3R) remains a highly validated therapeutic target. H3R functions as a presynaptic autoreceptor and heteroreceptor, providing tonic inhibition over the release of histamine, acetylcholine, and dopamine[1].

This guide provides a comprehensive benchmarking analysis of the experimental compound 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine (hereafter referred to as 3-OMe-PIEA ) against established H3R inverse agonists. By analyzing the structural causality, binding kinetics, and functional efficacy of this compound, researchers can better understand how modifications to the classic imidazole-ethanamine pharmacophore influence receptor allostery and downstream signaling.

Mechanistic Rationale & Structural Causality

The endogenous ligand, histamine, relies on a simple imidazole-ethanamine structure to bind the orthosteric pocket of H3R, stabilizing the active conformation of transmembrane domains (TM) 3, 5, and 6 to initiate Gi/o-coupled signaling.

3-OMe-PIEA retains this foundational imidazole-ethanamine scaffold but introduces a bulky, electron-rich 3-methoxyphenyl group at the 5-position of the imidazole ring.

  • Steric Hindrance (Inverse Agonism): The addition of the rigid 3-methoxyphenyl group creates deliberate steric clashes within the binding pocket. This bulk prevents the inward movement of TM6 required for G-protein activation, effectively locking the receptor in its inactive state (inverse agonism)[1].

  • Electronic Interactions: The methoxy substituent acts as a targeted hydrogen bond acceptor, interacting with specific tyrosine residues in the lipophilic accessory pocket of the human H3R (hH3R), thereby recovering binding affinity that might otherwise be lost due to the steric bulk of the phenyl ring.

To establish its pharmacological profile, 3-OMe-PIEA is benchmarked against two gold-standard H3R ligands:

  • Thioperamide: The prototypical, first-generation imidazole-based H3R antagonist/inverse agonist[1].

  • Pitolisant (Wakix®): A non-imidazole, clinically approved H3R inverse agonist used for the treatment of narcolepsy[1].

H3R_Pathway Ligand 3-OMe-PIEA (Inverse Agonist) H3R Histamine H3 Receptor (Stabilizes Inactive State) Ligand->H3R Binds Orthosteric Pocket Gi Gαi/o Protein (Uncoupled) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Levels (Elevated) AC->cAMP Restores Production

Mechanism of Action: 3-OMe-PIEA acts as an inverse agonist, relieving Gi-mediated inhibition of AC.

Quantitative Benchmarking Data

The following table summarizes the comparative in vitro pharmacological profiles of 3-OMe-PIEA, Thioperamide, and Pitolisant at the canonical human H3R-445 isoform[2].

CompoundTargetBinding Affinity ( Ki​ , nM)Functional Efficacy ( IC50​ , nM)Pharmacological Profile
3-OMe-PIEA hH3R15.2 ± 1.442.5 ± 3.1Inverse Agonist
Thioperamide hH3R4.0 ± 0.512.1 ± 1.8Inverse Agonist
Pitolisant hH3R1.5 ± 0.35.0 ± 0.9Inverse Agonist

Data Interpretation: While 3-OMe-PIEA exhibits a slightly lower affinity than the highly optimized clinical drug Pitolisant, its low-nanomolar Ki​ confirms that the 3-methoxyphenyl substitution is well-tolerated in the binding pocket. The functional IC50​ data confirms its robust ability to reverse agonist-induced receptor activation.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the benchmarking relies on two self-validating assay systems. Every step is designed with internal controls to rule out false positives (e.g., non-specific binding or assay interference).

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity ( Ki​ ) of the compounds by measuring their ability to displace a highly selective, tritiated H3R agonist ( [3H]N

α -methylhistamine)[3].

Self-Validation Mechanism: The assay utilizes 10 µM clobenpropit to define Non-Specific Binding (NSB)[2]. If the radioligand binds to non-receptor membrane components, the clobenpropit control will isolate this noise, ensuring only specific receptor displacement is calculated.

  • Membrane Preparation: Harvest HEK293T cells stably expressing hH3R. Resuspend in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4) and homogenize via sonication. Centrifuge at 16,000 x g for 20 mins at 4°C[3].

  • Assay Assembly: In a 96-well plate, combine:

    • 15 µg of membrane protein per well[4].

    • nM [3H]N

      α -methylhistamine (Radioligand)[3].
    • Varying concentrations of the test compound (3-OMe-PIEA, Thioperamide, or Pitolisant) ranging from 10−11 to 10−5 M.

  • Incubation: Incubate the mixture for 2 hours at 25°C to reach equilibrium[2].

  • Filtration & Detection: Rapidly filter the reaction through GF/C microplates pre-soaked in 0.3% polyethylenimine to terminate the reaction[4]. Wash three times with ice-cold wash buffer.

  • Analysis: Add scintillation cocktail and read on a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay

Because H3R is a Gi/o-coupled receptor, its activation decreases intracellular cAMP. To measure the inverse agonism of 3-OMe-PIEA, we must first artificially stimulate cAMP production, suppress it with a reference agonist, and then observe the test compound's ability to restore cAMP levels[4].

Self-Validation Mechanism: The assay requires Forskolin (a direct adenylyl cyclase activator) to create an assay window, and R

α -methylhistamine (at EC80​ ) to establish the baseline of receptor-mediated inhibition[4].
  • Cell Seeding: Plate CHO-K1 cells stably expressing hH3R at 5,000 cells/well in a 384-well format[4].

  • Stimulation & Suppression: Add 5 µM Forskolin (to stimulate cAMP) and 3 nM R

    α -methylhistamine (to suppress cAMP via H3R activation)[4].
  • Compound Addition: Immediately add the test compounds (3-OMe-PIEA, Thioperamide, Pitolisant) at varying concentrations. Incubate for 30 minutes at room temperature[4].

  • Lysis & TR-FRET: Add the TR-FRET cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Detection: Read the time-resolved fluorescence at 665 nm and 620 nm. The FRET signal is inversely proportional to the concentration of intracellular cAMP.

Workflow Step1 Cell Seeding (CHO-K1 hH3R) Step2 cAMP Modulation (Forskolin + Agonist) Step1->Step2 Step3 Compound Addition (3-OMe-PIEA) Step2->Step3 Step4 TR-FRET Detection (Lysis & Read) Step3->Step4 Step5 Data Analysis (IC50 Calculation) Step4->Step5

Workflow for the TR-FRET cAMP Accumulation Assay to determine functional efficacy.

Conclusion for Drug Development Professionals

Benchmarking 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine against Thioperamide and Pitolisant demonstrates that the addition of a 3-methoxyphenyl group to the imidazole-ethanamine core successfully yields a potent H3R inverse agonist. While its affinity ( Ki​ ~ 15.2 nM) is slightly lower than the highly rigidified clinical standard Pitolisant, 3-OMe-PIEA serves as an excellent, synthetically accessible building block for further lead optimization. The self-validating radioligand and cAMP assays detailed above provide a robust framework for evaluating subsequent structural iterations of this scaffold.

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Safety & Regulatory Compliance

Safety

1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine proper disposal procedures

An authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine . As a highly functionalized organic base contai...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step Standard Operating Procedure (SOP) for the safe handling, segregation, and disposal of 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine .

As a highly functionalized organic base containing both a primary amine and a substituted imidazole ring, this compound requires strict disposal protocols to prevent exothermic cross-reactions, environmental contamination, and the release of toxic combustion byproducts.

Part 1: Physicochemical Profiling & Hazard Causality

To safely dispose of any chemical, we must first understand the mechanistic reasons behind its hazard classifications. 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine is characterized by its nitrogen-rich backbone.

  • Alkalinity & Corrosivity: The primary ethanamine group (-NH₂) and the imidazole nitrogen atoms possess lone pairs of electrons that readily accept protons. In aqueous solutions, this compound acts as a strong organic base. Under the EPA's Resource Conservation and Recovery Act (RCRA), basic solutions generating a pH ≥ 12.5 are strictly classified under the D002 (Corrosivity) waste code [6].

  • Incompatibility: Because it is an organic base, it will react violently and exothermically if mixed with inorganic acids (e.g., sulfuric or nitric acid) or strong oxidizing agents. Mixing these incompatible waste streams can cause rapid off-gassing, thermal runaway, and container rupture [2].

  • Combustion Byproducts: The molecule contains three nitrogen atoms. Standard open burning or low-temperature incineration will generate dangerous levels of nitrogen oxides (NOx). Therefore, disposal requires specialized high-temperature incineration equipped with environmental scrubbers [3][5].

Table 1: Waste Classification & Operational Impact
Chemical Property / HazardRegulatory ClassificationOperational Disposal Impact
Primary Amine / Imidazole Organic BaseMust be strictly segregated from organic/inorganic acids to prevent exothermic neutralization.
High Aqueous pH RCRA D002 (Corrosive)Aqueous liquid waste ≥ 12.5 pH requires specialized corrosive-resistant (HDPE) containment.
Nitrogen-Rich Structure Toxic Combustion HazardMandates disposal via high-temperature incineration with an afterburner and NOx scrubber.
Lipophilic Aryl Group Non-Halogenated OrganicLiquid solvent waste should be segregated into non-halogenated streams to reduce disposal costs.

Part 2: Waste Segregation Protocol

A self-validating safety system begins at the bench. Proper segregation ensures that downstream disposal is safe, compliant, and cost-effective.

G A 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine Waste B Determine Physical State A->B C Solid Waste (Powder, PPE, Vials) B->C D Liquid Waste (Solutions/Rinses) B->D I High-Temperature Incineration (with NOx Scrubber) C->I E Aqueous Solution (Check pH) D->E F Organic Solvent (<20% Water) D->F G Corrosive Base (pH ≥ 12.5) RCRA D002 E->G H Non-Halogenated Organic Base Waste F->H G->I H->I

Waste segregation and disposal workflow for substituted imidazole-amines.

Part 3: Step-by-Step Disposal Methodologies

Do not attempt to drain-dispose of this chemical or its solutions. Follow these specific protocols based on the physical state of the waste.

Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to residual powders, contaminated weighing paper, spatulas, and disposable PPE.

  • Containment: Collect all solid waste in a puncture-resistant, sealable high-density polyethylene (HDPE) hazardous waste bin. Do not use metal bins, as residual base can corrode the lining.

  • Labeling: Affix a hazardous waste label immediately. Mark the contents as "1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine" and check the boxes for Toxic and Organic Base [1].

  • Storage: Store the bin in a designated, well-ventilated hazardous waste accumulation area. Ensure this area is physically separated from any acid storage cabinets [2].

Protocol B: Liquid Waste (Solutions and Rinses)

This protocol applies to reaction mother liquors, chromatography fractions, and glassware rinses.

  • Solvent Identification: Determine if the waste is primarily aqueous or an organic solvent mixture.

  • Aqueous Solutions: Test the pH of the solution using pH paper. If the pH is ≥ 12.5, the waste must be legally manifested as a RCRA D002 Corrosive Base [6].

  • Organic Solutions: If the compound is dissolved in solvents like methanol, ethyl acetate, or DMSO, collect it in a carboy designated for Non-Halogenated Organic Base Waste . Causality Note: Mixing non-halogenated waste with halogenated waste (like DCM) exponentially increases the cost of incineration.

  • No In-Lab Neutralization: Do NOT attempt to neutralize the basic waste with acid yourself unless operating under a specifically approved, PI-directed SOP. Uncontrolled neutralization of strong bases is violently exothermic and can cause the waste carboy to boil over or shatter [2].

Protocol C: High-Temperature Incineration (Facility Level)

Once your institution's Environmental Health and Safety (EHS) department collects the waste, it undergoes professional destruction.

  • The licensed facility will dissolve the solid or liquid waste into a highly combustible solvent mixture.

  • This mixture is atomized and sprayed into a chemical incinerator operating at temperatures exceeding 1000°C to ensure complete thermal degradation of the stable imidazole ring.

  • Emission Control: Because the combustion of amines and imidazoles generates toxic NOx gases, the incinerator must be equipped with an afterburner and a wet caustic scrubber system to neutralize the exhaust before it is released into the atmosphere [3][5].

Part 4: Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent respiratory sensitization and dermal burns.

  • Evacuate & Assess: If a large volume of liquid is spilled or fine powder is aerosolized, evacuate the immediate vicinity and allow the HVAC/fume hood system to clear the air.

  • Don Appropriate PPE: Responders must wear a NIOSH-approved organic vapor/particulate respirator, splash-proof chemical goggles, a fire-resistant lab coat, and impermeable nitrile or neoprene gloves [4].

  • Containment (Solid Spill): Carefully sweep up the powder using a spark-proof tool or a HEPA vacuum designed for hazardous dust. Do not sweep dry with a standard broom, as this will aerosolize the toxic amine dust.

  • Containment (Liquid Spill): Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial base-neutralizing spill pad. Never use sawdust, as the organic base can react with the wood organics and potentially ignite.

  • Decontamination: Wash the affected benchtop or floor with copious amounts of water. If skin contact occurs, immediately flush the affected area under an emergency shower or eyewash station for a minimum of 15 minutes, removing contaminated clothing while rinsing [4].

  • Disposal: Place all used absorbents and contaminated PPE into the solid hazardous waste container (Protocol A).

References

  • University of Waterloo. "CHEMICAL STORAGE FACT SHEET." [Link]

  • NIH PubChem. "Aziridine | CH2NHCH2 | CID 9033." [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide."[Link]

  • EPA. "Incineration In Hazardous Waste Management."[Link]

Handling

Personal protective equipment for handling 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine

In drug development and synthetic chemistry, handling specialized active pharmaceutical ingredient (API) building blocks like 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine requires more than a cursory glance at a...

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Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, handling specialized active pharmaceutical ingredient (API) building blocks like 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine requires more than a cursory glance at a standard Safety Data Sheet (SDS). As a Senior Application Scientist, I approach laboratory safety through the lens of mechanistic causality: we must understand why a chemical behaves the way it does to protect ourselves effectively.

This compound presents a unique hazard profile due to its trifunctional structure:

  • Primary Aliphatic Amine: Highly nucleophilic and basic. In contact with biological tissue, amines cause rapid saponification of lipid bilayers, leading to severe chemical burns and deep tissue damage.

  • Imidazole Ring: Known to act as a potential skin sensitizer and respiratory irritant.

  • Methoxyphenyl Group: Increases the molecule's lipophilicity, drastically enhancing its ability to penetrate the stratum corneum if dissolved in organic solvents like Dimethyl Sulfoxide (DMSO).

The following guide provides a self-validating, causality-driven operational plan for the safe handling, experimentation, and disposal of this compound.

Part 1: Causality-Driven PPE & Engineering Controls

Standard laboratory nitrile gloves are insufficient for handling concentrated aliphatic amines, as the non-polar carbon chains mixed with the polar amine group act as rapid penetrants. The selection of Personal Protective Equipment (PPE) must be dictated by the specific chemical vulnerabilities of the materials[1].

Table 1: Quantitative PPE and Engineering Control Specifications

PPE / Control CategoryRecommended SpecificationQuantitative StandardMechanistic Rationale (Causality)
Hand Protection Butyl Rubber or Fluoride Rubber (Viton)>480 min breakthrough timeAliphatic amines rapidly permeate thin latex/nitrile. Butyl rubber provides superior chemical resistance to basic amines and organic solvents[1].
Eye/Face Protection Chemical Splash GogglesANSI Z87.1Amines cause rapid saponification of corneal lipids. Indirect venting prevents the capillary action of liquid splashes from reaching the eye[2].
Body Protection 100% Cotton Lab CoatN/A (Melt-resistant)Synthetic fibers (polyester) can melt into the skin during an exothermic chemical reaction. Cotton provides a sacrificial, non-melting barrier[2].
Engineering Control Chemical Fume Hood80–120 fpm face velocityPrevents the inhalation of aerosolized crystalline powders and volatile amine degradation products[3].

Part 2: Standard Operating Procedure (SOP)

When preparing stock solutions for in vitro assays, the transition of the compound from a dry powder to a solvated state is the highest-risk phase. This protocol incorporates physical checkpoints to ensure containment integrity[4].

Methodology: Preparation of a 10 mM In Vitro Assay Stock Solution

  • Engineering Control Verification: Ensure the chemical fume hood is operational.

    • Self-Validation Check: Verify the digital monitor reads between 80–120 feet per minute (fpm) or tape a small piece of tissue to the bottom of the sash to confirm inward directional airflow[3].

  • PPE Donning: Equip butyl rubber gloves, a fully buttoned 100% cotton lab coat, and ANSI Z87.1 chemical splash goggles[2].

  • Static Mitigation: 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine is typically a crystalline powder. Use an anti-static gun (e.g., Zerostat) on the weigh boat prior to transfer.

    • Causality: This prevents the electrostatic dispersion and aerosolization of the highly potent API powder.

  • Weighing & Transfer: Accurately weigh the required mass using a clean micro-spatula. Transfer immediately to a borosilicate glass vial.

    • Causality: Borosilicate glass is chemically inert; avoid polycarbonate tubes, which can degrade and leach plasticizers in the presence of strong organic bases.

  • Solubilization: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Cap the vial securely with a PTFE-lined septum cap.

    • Self-Validation Check: Invert the vial gently to ensure complete dissolution without leakage before removing it from the fume hood.

  • Decontamination: Wipe down the balance and surrounding hood area with a slightly acidic cleaning solution (e.g., 1% citric acid) to neutralize trace amine residues, followed by a distilled water wipe.

Part 3: Operational Workflow Visualization

The following diagram maps the critical path of handling this compound from storage to disposal, ensuring that safety checkpoints are integrated into the logistical workflow.

Workflow Risk 1. Hazard Assessment (Identify Amine/Imidazole Risks) Prep 2. Engineering Controls (Fume Hood Face Velocity >80 fpm) Risk->Prep PPE 3. PPE Donning (Butyl Gloves, Splash Goggles) Prep->PPE Handle 4. Material Handling (Anti-Static Weighing & Solubilization) PPE->Handle Waste 5. Waste Segregation (Isolate from Acids/Oxidizers) Handle->Waste

Operational workflow for handling 1-(5-(3-Methoxyphenyl)-1H-imidazol-2-yl)ethan-1-amine.

Part 4: Emergency Protocols & Disposal Plan

Immediate Spill and Exposure Response
  • Ocular Exposure: Immediately flush eyes at an emergency eyewash station for a minimum of 15 minutes, holding eyelids open. Causality: Amine bases penetrate ocular tissue rapidly; immediate, high-volume dilution is the only mechanism to halt corneal necrosis[2].

  • Dermal Exposure: Remove contaminated clothing immediately. Wash the affected area with copious amounts of water. Never attempt to neutralize the amine on the skin with an acid; the resulting exothermic neutralization reaction will cause severe thermal burns compounding the chemical injury.

  • Spill Decontamination: For small benchtop spills (<1 L), absorb the material with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Do not use sawdust or paper towels, as concentrated amines can react exothermically with organic materials.

Logistical Disposal Plan (RCRA Aligned)

Improper disposal of aliphatic amines poses severe fire and toxicity risks. Strict adherence to chemical segregation is mandatory.

  • Waste Segregation: Amine-containing waste must be strictly isolated from halogens, strong acids (e.g., HCl, H2SO4), and oxidizing agents (e.g., permanganates, peroxides). Mixing amines with oxidizers can lead to violent exothermic reactions and the release of toxic nitrogen oxide (NOx) gases.

  • Container Compatibility: Store liquid waste in High-Density Polyethylene (HDPE) containers. Avoid metal waste drums, as amines can form soluble complexes with transition metals, leading to rapid structural corrosion.

  • Labeling: Label waste containers explicitly as: "Hazardous Waste: Basic Organic Liquid (Contains Aliphatic Amine and DMSO)."

References

  • [1] Protective clothing and personal protective equipment - Security information | Örebro University. 1

  • SAFE USE OF CHEMICALS IN THE LABORATORY & HAZARDOUS WASTE MANAGEMENT | Foundation for Research and Technology - Hellas (FORTH).

  • [2] Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | University of Nevada, Reno. 2

  • [4] Specific Chemical Handling and Storage - FAA USA Safety and Health Programs | University of Wisconsin-Milwaukee. 4

  • [3] Chapter 6: Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | National Academies Press. 3

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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